1,3,5-Triazin-2-amine, 4-chloro-6-[3-(2-furanyl)propoxy]-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazin-2-amine, 4-chloro-6-[3-(2-furanyl)propoxy]-N,N-dimethyl- is a synthetic organic compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring a triazine ring substituted with a chloro group, a furanyl propoxy group, and a dimethylamine group, imparts specific chemical and biological properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazin-2-amine, 4-chloro-6-[3-(2-furanyl)propoxy]-N,N-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the core reagent.
Nucleophilic Substitution: The first step involves the nucleophilic substitution of one of the chlorine atoms in cyanuric chloride with N,N-dimethylamine under basic conditions, typically using sodium carbonate as a base.
Further Substitution: The second chlorine atom is then substituted with 3-(2-furanyl)propoxy group. This step often requires the use of a suitable base and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Final Substitution: The final chlorine atom is replaced with an amine group, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazin-2-amine, 4-chloro-6-[3-(2-furanyl)propoxy]-N,N-dimethyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The furanyl group can undergo oxidation to form furan derivatives.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated triazines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like DMF or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution Products: Depending on the nucleophile, various substituted triazines can be formed.
Oxidation Products: Oxidized furanyl derivatives.
Reduction Products: Hydrogenated triazines.
Scientific Research Applications
1,3,5-Triazin-2-amine, 4-chloro-6-[3-(2-furanyl)propoxy]-N,N-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3,5-Triazin-2-amine, 4-chloro-6-[3-(2-furanyl)propoxy]-N,N-dimethyl- involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Triazin-2-amine, 4-chloro-6-methoxy-N,N-dimethyl-
- 1,3,5-Triazin-2-amine, 4-chloro-6-phenoxy-N,N-dimethyl-
- 1,3,5-Triazin-2-amine, 4-chloro-6-(2-thienyl)propoxy-N,N-dimethyl-
Uniqueness
1,3,5-Triazin-2-amine, 4-chloro-6-[3-(2-furanyl)propoxy]-N,N-dimethyl- is unique due to the presence of the furanyl propoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities.
Properties
CAS No. |
137484-84-5 |
---|---|
Molecular Formula |
C12H15ClN4O2 |
Molecular Weight |
282.72 g/mol |
IUPAC Name |
4-chloro-6-[3-(furan-2-yl)propoxy]-N,N-dimethyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C12H15ClN4O2/c1-17(2)11-14-10(13)15-12(16-11)19-8-4-6-9-5-3-7-18-9/h3,5,7H,4,6,8H2,1-2H3 |
InChI Key |
ANRCKXKFIVUJPS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)Cl)OCCCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.